molecular formula C16H16N4O3 B459014 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 300392-08-9

6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459014
CAS No.: 300392-08-9
M. Wt: 312.32g/mol
InChI Key: LCWUCWSHKXOYBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

300392-08-9

Molecular Formula

C16H16N4O3

Molecular Weight

312.32g/mol

IUPAC Name

6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O3/c1-3-22-12-6-9(4-5-11(12)21)14-10(7-17)15(18)23-16-13(14)8(2)19-20-16/h4-6,14,21H,3,18H2,1-2H3,(H,19,20)

InChI Key

LCWUCWSHKXOYBD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)O

Origin of Product

United States

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